2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile
Overview
Description
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, a trifluoromethyl-phenyl group, and a carbonitrile group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the trifluoromethyl-phenyl group: This step can be achieved through a Friedel-Crafts acylation reaction, where a trifluoromethyl-phenyl ketone is reacted with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the carbonitrile group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor is reacted with the furan ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furanones, carboxylic acids
Reduction: Primary amines
Substitution: Halogenated, nitrated, or sulfonated furan derivatives
Scientific Research Applications
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring and carbonitrile group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4-chlorophenyl)-furan-3-carbonitrile
- 2-Methyl-5-(4-methylphenyl)-furan-3-carbonitrile
- 2-Methyl-5-(4-nitrophenyl)-furan-3-carbonitrile
Uniqueness
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, electron-withdrawing effects, and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAINUJWXYJDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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